![molecular formula C10H12N2 B034150 1,3,4-Trimethylpyrrolo[1,2-a]pyrazine CAS No. 110674-43-6](/img/structure/B34150.png)
1,3,4-Trimethylpyrrolo[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Trimethylpyrrolo[1,2-a]pyrazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMP and has a molecular formula of C9H12N2. TMP is a bicyclic compound that contains a pyrazine ring and a pyrrole ring fused together.
Wirkmechanismus
The mechanism of action of TMP is not fully understood. However, studies have shown that TMP exhibits antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. TMP has also been reported to exhibit antimicrobial properties by disrupting the cell membrane of microorganisms. In addition, TMP has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
TMP has been reported to exhibit various biochemical and physiological effects. Studies have shown that TMP can reduce oxidative stress, inflammation, and apoptosis. TMP has also been reported to exhibit neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activation of microglia. In addition, TMP has been shown to improve cognitive function and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
TMP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. TMP is also readily available and can be purchased from various chemical suppliers. However, TMP has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied. Therefore, its properties and potential applications are not fully understood. In addition, the mechanism of action of TMP is not fully elucidated, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the study of TMP. One potential direction is the investigation of the potential therapeutic applications of TMP in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is the synthesis of new derivatives of TMP with improved properties and potential applications. In addition, the mechanism of action of TMP needs to be fully elucidated to facilitate its potential applications in various fields. Finally, the development of new methods for the synthesis of TMP and its derivatives is necessary to improve the yield and purity of the compound.
Synthesemethoden
The synthesis of TMP involves the condensation of 1,2-diaminobenzene with methyl vinyl ketone. This reaction is catalyzed by a Lewis acid such as aluminum chloride. The product is then subjected to cyclization using acetic anhydride to form the final compound, TMP. This method has been reported to yield high purity and high yield of TMP.
Wissenschaftliche Forschungsanwendungen
TMP has been extensively studied for its potential applications in various fields such as drug discovery, material science, and analytical chemistry. TMP has been reported to exhibit antioxidant, antimicrobial, and anti-inflammatory properties. These properties make TMP a potential candidate for drug discovery in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. TMP has also been used as a building block in the synthesis of various materials such as polymers, liquid crystals, and dyes. In analytical chemistry, TMP has been used as a derivatizing agent for the analysis of various compounds such as amino acids and peptides.
Eigenschaften
CAS-Nummer |
110674-43-6 |
|---|---|
Produktname |
1,3,4-Trimethylpyrrolo[1,2-a]pyrazine |
Molekularformel |
C10H12N2 |
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
1,3,4-trimethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H12N2/c1-7-9(3)12-6-4-5-10(12)8(2)11-7/h4-6H,1-3H3 |
InChI-Schlüssel |
FRLPHFSUUPGOPI-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C=CC=C2C(=N1)C)C |
Kanonische SMILES |
CC1=C(N2C=CC=C2C(=N1)C)C |
Synonyme |
Pyrrolo[1,2-a]pyrazine, 1,3,4-trimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



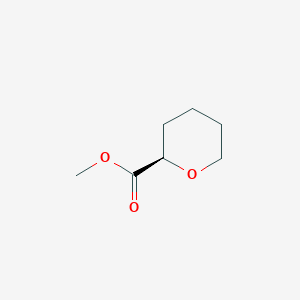

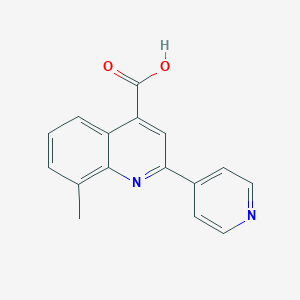
![3-[(E)-2-Butenoyl]-1,3-oxazolidin-2-one](/img/structure/B34072.png)
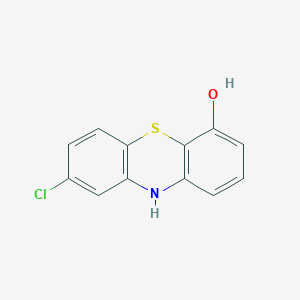
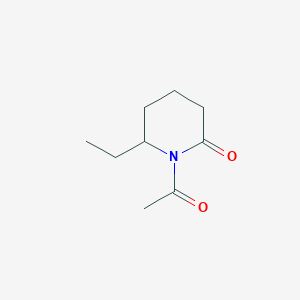
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B34075.png)
![10-(2-Dimethylamino-propyl(1))-2-chlor-4-azaphenthiazin hydrochlorid [German]](/img/structure/B34085.png)
![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)
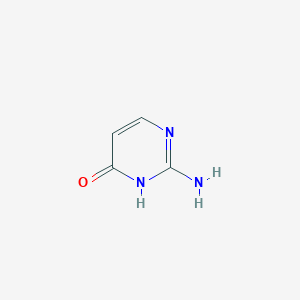
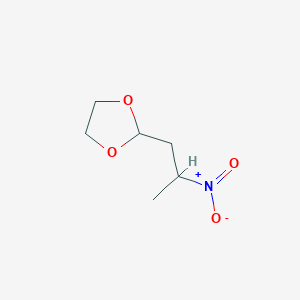
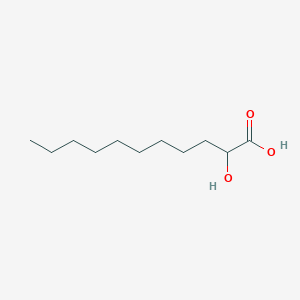
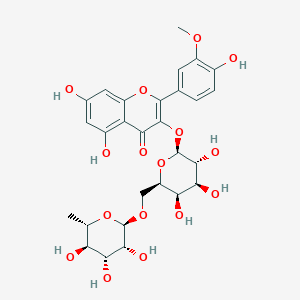
![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)